Cas no 2060063-27-4 (5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid)
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- CID 125511812
- Benzoic acid, 5-(2-formyl-5-thiazolyl)-2-methyl-
- 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
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- MDL: MFCD30535967
- Inchi: 1S/C12H9NO3S/c1-7-2-3-8(4-9(7)12(15)16)10-5-13-11(6-14)17-10/h2-6H,1H3,(H,15,16)
- InChI Key: NNUUIOOOMNZXLI-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C2SC(C=O)=NC=2)=CC=C1C
Experimental Properties
- Density: 1.390±0.06 g/cm3(Predicted)
- Boiling Point: 499.2±47.0 °C(Predicted)
- pka: 3.57±0.25(Predicted)
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090968-1g |
5-(2-Formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 95% | 1g |
¥5180.0 | 2023-03-11 | |
| Enamine | EN300-345178-0.05g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 0.05g |
$238.0 | 2023-09-03 | ||
| Enamine | EN300-345178-0.1g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 0.1g |
$355.0 | 2023-09-03 | ||
| Enamine | EN300-345178-0.25g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 0.25g |
$509.0 | 2023-09-03 | ||
| Enamine | EN300-345178-0.5g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 0.5g |
$803.0 | 2023-09-03 | ||
| Enamine | EN300-345178-1.0g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-345178-2.5g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 2.5g |
$2014.0 | 2023-09-03 | ||
| Enamine | EN300-345178-5.0g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 5.0g |
$2981.0 | 2023-02-22 | ||
| Enamine | EN300-345178-10.0g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 10.0g |
$4421.0 | 2023-02-22 | ||
| Enamine | EN300-345178-1g |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid |
2060063-27-4 | 1g |
$1029.0 | 2023-09-03 |
5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid
Recent Advances in the Study of 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid (CAS: 2060063-27-4)
The compound 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid (CAS: 2060063-27-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the versatility of 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid as a scaffold for the development of novel bioactive molecules. Its structure, which combines a thiazole ring with a benzoic acid moiety, offers multiple sites for chemical modification, enabling the exploration of diverse pharmacological properties. Researchers have successfully synthesized derivatives of this compound and evaluated their activity against various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation.
One of the key findings from recent investigations is the compound's ability to modulate specific signaling pathways. For instance, studies have demonstrated that 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid derivatives exhibit inhibitory effects on certain kinases involved in cell proliferation and survival. These findings suggest that the compound could serve as a promising starting point for the development of targeted therapies, particularly in oncology.
In addition to its potential therapeutic applications, the compound has also been explored for its utility in chemical biology research. Its reactive aldehyde group allows for facile conjugation with other molecules, making it a valuable tool for the design of probes and inhibitors. Recent work has utilized this property to develop fluorescent probes for imaging specific cellular processes, further expanding the compound's applications beyond traditional drug discovery.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid derivatives. Current research efforts are focused on addressing these limitations through structural optimization and formulation strategies. Collaborative studies between academic and industrial researchers are expected to accelerate the translation of these findings into clinically relevant therapeutics.
In conclusion, 5-(2-formyl-1,3-thiazol-5-yl)-2-methylbenzoic acid (CAS: 2060063-27-4) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable scaffold for the development of novel therapeutic agents and research tools. Continued exploration of this compound and its derivatives is likely to yield significant advancements in both basic science and clinical applications.
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